molecular formula C10H22O4S B1356655 Diamyl Sulfate CAS No. 5867-98-1

Diamyl Sulfate

Cat. No. B1356655
CAS RN: 5867-98-1
M. Wt: 238.35 g/mol
InChI Key: GAFRWLVTHPVQGK-UHFFFAOYSA-N
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Description

Diamyl Sulfate, also known as Dipentyl Sulfate, is a chemical compound with the molecular formula C10H22O4S . It has a molecular weight of 238.35 g/mol . It is primarily used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

Diamyl Sulfate has a complex molecular structure. It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 sulfate . The InChI code for Diamyl Sulfate is 1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 .


Physical And Chemical Properties Analysis

Diamyl Sulfate is a clear liquid with a boiling point of 117°C and a melting point of 14°C . It has a specific gravity of 1.03 at 20°C . The compound is stored under inert gas and is sensitive to air and heat .

Scientific Research Applications

Environmental Applications

  • Removal of Persistent Organic Contaminants : Diamyl sulfate, in the form of sulfate anolytes, has been utilized in electrochemical degradation of contaminants. A study by Farhat et al. (2015) showed that using sulfate yielded significantly higher electro-oxidation rates for persistent organic contaminants compared to nitrate anolytes. This indicates its potential in wastewater treatment and environmental decontamination.

Industrial and Chemical Applications

  • Synthesis of Dimaleates : Diamyl sulfate has been used in the catalytic synthesis of dimaleates, as noted by Yang De-suo (2002). This process involves using ammonium ferric sulfate as a catalyst, resulting in high yields and pure products, indicating its importance in industrial chemistry.

Medical and Biological Research

  • Biodegradable Antibiotic Delivery : Calcium sulfate, a related compound, has been employed as a biodegradable delivery system for antibiotics in musculoskeletal infections. Nelson et al. (2002) demonstrated the effectiveness of calcium sulfate pellets containing tobramycin sulfate in eradicating infection in animal models.

  • GAD65 Immunomodulation in Diabetes : In the field of diabetes research, diamyl sulfate, in the form of alum-formulated human recombinant GAD65, has been investigated for its safety and impact on beta cell function in adult-onset autoimmune diabetes, as reported by Agardh et al. (2005).

  • Drug Delivery Applications : Guanidinylated neomycin, a derivative of neomycin sulfate, has been shown to facilitate the uptake of large bioactive molecules into cells, suggesting its potential in drug delivery, as discussed by Elson-Schwab et al. (2007).

Biotechnology

  • Biomaterials Development : Sulfated chitin and chitosan, closely related to diamyl sulfate, have been studied for their potential in various applications including drug delivery systems and biocompatibility. Jayakumar et al. (2007) highlighted their applications in adsorbing metal ions and blood compatibility.

Agricultural Research

  • Sulfur-Responsive Genes in Plants : Research into sulfur nutrition in plants, involving compounds like sulfate, has revealed its impact on metabolic pathways. A study by Maruyama-Nakashita et al. (2003) focused on sulfur-responsive genes in Arabidopsis, offering insights into the role of sulfur in plant growth and development.

Safety And Hazards

Diamyl Sulfate is classified as an acute toxicity category 4 for oral, dermal, and inhalation exposure. It causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and it should be handled with protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dipentyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFRWLVTHPVQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541376
Record name Dipentyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamyl Sulfate

CAS RN

5867-98-1
Record name Dipentyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diamyl Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TW Evans, KR Edlund, MD Taylor - Industrial & Engineering …, 1938 - ACS Publications
THE fact that esters can be produced from olefins and organic acidshas been known for some time. Bouchardat and Lafont in 1886 treated camphenewdth acetic acid to secure …
Number of citations: 4 pubs.acs.org
GR Yohe, JF Vitcha - Journal of the American Chemical Society, 1935 - ACS Publications
… The yield was 24 g., or 26% of the theoretical, assuming the formation of 0.5 mole of diamyl sulfate and the utilization of one of the alkyl groups ofthis sulfate in the alkylation. The …
Number of citations: 3 pubs.acs.org
BT Brooks - Industrial & Engineering Chemistry, 1935 - ACS Publications
SYNTHESIS of useful materials from petroleum and oil gas has become an important American industry dur-ing the past decade. Built upon the utilization of the bountiful supply of raw …
Number of citations: 15 pubs.acs.org
RC Hockett - Journal of the American Chemical Society, 1935 - ACS Publications
… The yield was 24 g., or 26% of the theoretical, assuming the formation of 0.5 mole of diamyl sulfate and the utilization of one of the alkyl groups ofthis sulfate in the alkylation. The …
Number of citations: 22 pubs.acs.org
SD KOCH, JL DEVER, PF DONOVAN… - 1962 - apps.dtic.mil
… In another attempt to find an amylating agent cheaper and more effective than amyl bromide, the alkylation was carried out using diamyl sulfate, but the yield of 3-methyloctanone-2 …
Number of citations: 2 apps.dtic.mil
H BUCHSTALLER - ic.gc.ca
Compounds of the formula (I) in which R, R1 and R3 have the meanings indicated in Claim 1, are inhibitors of pyruvate dehydrogenase kinase (PDHK), and can be employed, inter alia, …
Number of citations: 0 www.ic.gc.ca
H BUCHSTALLER - ic.gc.ca
… di(C1-C4)alkyl sulfates, for example dimethyl, diethyl and diamyl sulfate; …
Number of citations: 0 www.ic.gc.ca

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